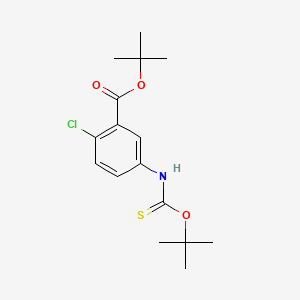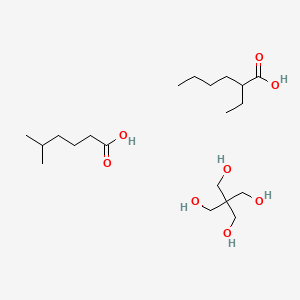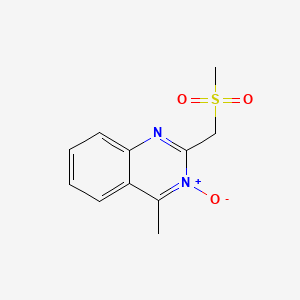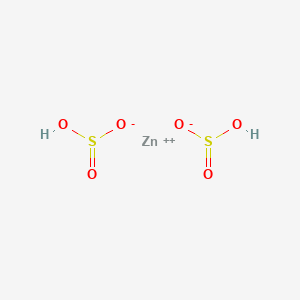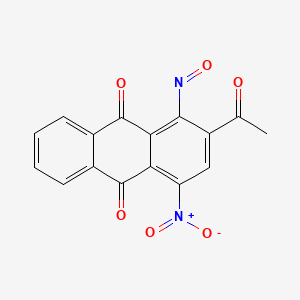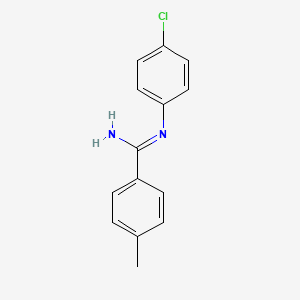
p-Toluamidine, N-(p-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Toluamida, N-(p-clorofenil)-: es un compuesto orgánico que pertenece a la clase de las amidas. Se caracteriza por la presencia de un grupo toluamida sustituido con un grupo p-clorofenil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de p-Toluamida, N-(p-clorofenil)- típicamente implica el acoplamiento de cloruro de N-(p-clorofenil)-p-toluimidilo con N-p-clorofenil-hidroxilamina en un medio de éter a baja temperatura. El clorhidrato resultante se trata luego con amoníaco diluido para liberar la base libre correspondiente. La base libre se cristaliza a partir de una mezcla de benceno-éter de petróleo (2:1) para obtener el producto final .
Métodos de producción industrial: Los métodos de producción industrial para este compuesto no están ampliamente documentados. Los métodos de síntesis de laboratorio se pueden escalar con modificaciones apropiadas a las condiciones de reacción y los procesos de purificación para satisfacer los requisitos industriales.
Análisis De Reacciones Químicas
Tipos de reacciones: p-Toluamida, N-(p-clorofenil)- experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los correspondientes derivados nitroso o nitro.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de amina.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, especialmente en el anillo aromático.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se pueden utilizar reactivos como halógenos o cloruros de sulfonilo en condiciones ácidas o básicas.
Principales productos formados:
Oxidación: Formación de derivados nitroso o nitro.
Reducción: Formación de derivados de amina.
Sustitución: Formación de compuestos aromáticos sustituidos.
Aplicaciones Científicas De Investigación
Química: p-Toluamida, N-(p-clorofenil)- se utiliza como reactivo en química analítica para la determinación de varios iones metálicos mediante la formación de complejos y la extracción .
Biología y medicina: Los derivados del compuesto se exploran por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Industria: En el sector industrial, el compuesto se utiliza en la síntesis de colorantes, pigmentos y otros intermediarios orgánicos .
Mecanismo De Acción
El mecanismo de acción de p-Toluamida, N-(p-clorofenil)- implica su interacción con dianas moleculares específicas, lo que lleva a la formación de complejos estables. Estas interacciones son impulsadas principalmente por la capacidad del compuesto para actuar como un agente quelante, uniéndose a iones metálicos y facilitando su extracción y determinación .
Comparación Con Compuestos Similares
Compuestos similares:
p-Toluidina: Un isómero con propiedades químicas similares pero aplicaciones diferentes.
N-Hidroxi-N-p-clorofenil-N’-(3-cloro-4-metilfenil)-p-toluamida: Un compuesto estrechamente relacionado que se utiliza en aplicaciones analíticas similares
Unicidad: p-Toluamida, N-(p-clorofenil)- es única debido a su patrón de sustitución específico, que confiere reactividad química y selectividad distintas en la formación de complejos con iones metálicos. Esto la hace particularmente valiosa en química analítica para la determinación selectiva de iones metálicos específicos .
Propiedades
Número CAS |
7118-54-9 |
|---|---|
Fórmula molecular |
C14H13ClN2 |
Peso molecular |
244.72 g/mol |
Nombre IUPAC |
N'-(4-chlorophenyl)-4-methylbenzenecarboximidamide |
InChI |
InChI=1S/C14H13ClN2/c1-10-2-4-11(5-3-10)14(16)17-13-8-6-12(15)7-9-13/h2-9H,1H3,(H2,16,17) |
Clave InChI |
DHNFKFMXEBPAMI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=NC2=CC=C(C=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


